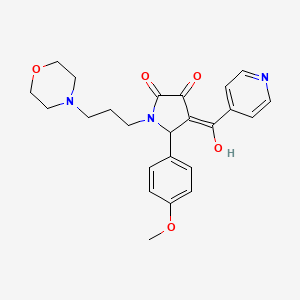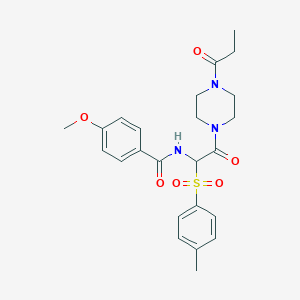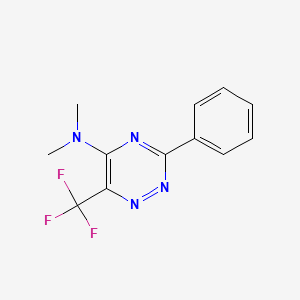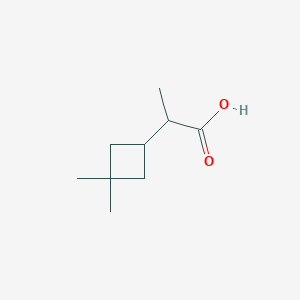![molecular formula C22H20ClN3O3 B2549940 5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946244-02-6](/img/structure/B2549940.png)
5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significance in biological systems, as they are present in nucleic acids such as DNA and RNA. The specific compound includes a furo[2,3-d]pyrimidine-2,4(1H,3H)-dione core, which is substituted with various groups that could potentially affect its chemical and physical properties, as well as its biological activity.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into the synthesis of related pyrimidine derivatives. For instance, the synthesis of pyrimidine derivatives often involves the formation of the pyrimidine ring followed by various functionalization reactions to introduce different substituents . The synthesis pathways can be influenced by factors such as the choice of starting materials, reaction conditions, and the presence of catalysts or reagents that direct the formation of specific tautomers or isomers.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring can lead to different molecular conformations and tautomeric forms, which can be analyzed using techniques such as X-ray diffraction . The presence of substituents like chloro, methyl, and amino groups can induce polarization and affect the overall electronic distribution within the molecule .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reactive sites on the molecule. The reactivity of these compounds can be studied using molecular electrostatic potential (MEP) surface plots to identify potential electrophile attacking sites . Additionally, the presence of amino groups can facilitate the formation of hydrogen bonds, which is crucial for molecular recognition processes in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of different substituents can lead to variations in these properties. For example, the introduction of chloro and methyl groups can affect the compound's hydrophobicity and its interaction with biological molecules . The vibrational spectra of these compounds, obtained through FT-IR and FT-Raman spectroscopy, can provide information about the functional groups present and their interactions .
科学的研究の応用
Crystal Structure and Hydrogen Bonding
Research has shown that compounds with structural similarities to "5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione" have fascinating crystal structures and hydrogen bonding patterns. For instance, studies on racemic and hydroxylated derivatives have highlighted the presence of planar fused-ring systems and hydrogen bonding that links molecules into centrosymmetric dimers and chains, demonstrating the compound's potential in crystal engineering and material science (Low et al., 2004).
Synthetic Applications
The compound's framework has been utilized in synthesizing amino-substituted furanopyrimidines and styrylpyrimidines, indicating its versatility in generating biologically interesting compounds with potential applications in drug discovery (Campaigne et al., 1970). Additionally, its reactivity with amines under various conditions showcases its utility in creating a range of reaction products, further emphasizing its value in synthetic organic chemistry (Kinoshita et al., 1989).
Novel Syntheses and Molecular Interactions
Further research has explored the synthesis of new pyrimidopyrimidines and other heterocyclic compounds, underscoring the compound's role in facilitating the construction of complex molecular architectures. These studies not only shed light on novel synthetic routes but also provide insights into molecular interactions and structural characteristics of these compounds, relevant for pharmacological and material science applications (Hamama et al., 2012).
Antimicrobial Activity and Biological Relevance
Compounds derived from or related to "5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione" have been evaluated for their biological activities, including antimicrobial efficacy. These studies contribute to the understanding of the compound's potential in developing new therapeutic agents (Sheikh et al., 2009).
特性
IUPAC Name |
5-(4-chlorophenyl)-6-(2,4-dimethylanilino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-12-5-10-16(13(2)11-12)24-19-17(14-6-8-15(23)9-7-14)18-20(27)25(3)22(28)26(4)21(18)29-19/h5-11,24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASKCLYTYCYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)

![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)
![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2549871.png)
![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2549872.png)

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)
![Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate](/img/structure/B2549879.png)
